molecular formula C17H19N3O2 B13703319 N-Boc-3-(phenyldiazenyl)aniline

N-Boc-3-(phenyldiazenyl)aniline

Cat. No.: B13703319
M. Wt: 297.35 g/mol
InChI Key: XETHEMFXAXRUPE-UHFFFAOYSA-N
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Description

N-Boc-3-(phenyldiazenyl)aniline is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The presence of the phenyldiazenyl group adds unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(phenyldiazenyl)aniline typically involves the protection of the amine group of 3-(phenyldiazenyl)aniline with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and solid-supported catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(phenyldiazenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-3-(phenyldiazenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3-(phenyldiazenyl)aniline involves the selective protection and deprotection of the amine group. The Boc group provides stability to the amine under various reaction conditions, allowing for selective reactions at other functional groups. The phenyldiazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-(phenyldiazenyl)aniline is unique due to the presence of both the Boc protecting group and the phenyldiazenyl group. This combination allows for selective reactions and provides unique chemical properties that are not present in similar compounds .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-(3-phenyldiazenylphenyl)carbamate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)18-14-10-7-11-15(12-14)20-19-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,21)

InChI Key

XETHEMFXAXRUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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